Podophyllotoxin, deoxy isomer
CAS No.: 17187-81-4
VCID: VC21337113
Molecular Formula: C22H22O7
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Podophyllotoxin, deoxy isomer, also known as isodeoxypodophyllotoxin or deoxypicropodophyllin, is a naturally occurring lignan compound. It is structurally related to podophyllotoxin, a well-known antimitotic agent used in the treatment of genital warts. The deoxy isomer has been identified in plants such as Condea verticillata and Anthriscus sylvestris . Biological ActivitiesPodophyllotoxin, deoxy isomer, exhibits a range of biological activities, including antiproliferative, antitumor, antiviral, anti-inflammatory, anti-platelet aggregation, and anti-allergic properties . These activities make it a compound of interest for further pharmacological research. Comparison of Biological Activities
Research FindingsResearch on podophyllotoxin, deoxy isomer, highlights its potential as a therapeutic agent due to its diverse biological activities. Studies have shown that it is more effective in certain aspects compared to its parent compound, podophyllotoxin. For instance, deoxypodophyllotoxin has been noted for its ability to arrest cell cycles, which is crucial for its antitumor effects . Cell Cycle ArrestDeoxypodophyllotoxin is known to induce cell cycle arrest in the G2/M phase, which is a critical mechanism for its cytotoxic activity. This effect is observed in various cell lines and is more potent compared to some clinically used drugs like etoposide . Synthetic ApproachesThe synthesis of podophyllotoxin derivatives, including the deoxy isomer, often involves asymmetric synthesis to achieve the correct stereochemistry. This process requires careful selection of chiral starting materials and conditions to ensure high efficiency and yield . |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 17187-81-4 | |||||||||||||||||||||
Product Name | Podophyllotoxin, deoxy isomer | |||||||||||||||||||||
Molecular Formula | C22H22O7 | |||||||||||||||||||||
Molecular Weight | 398.4 g/mol | |||||||||||||||||||||
IUPAC Name | (5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |||||||||||||||||||||
Standard InChI | InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1 | |||||||||||||||||||||
Standard InChIKey | ZGLXUQQMLLIKAN-SMHULIPUSA-N | |||||||||||||||||||||
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |||||||||||||||||||||
SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |||||||||||||||||||||
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |||||||||||||||||||||
Synonyms | deoxypicropodophyllin deoxypodophyllotoxin deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer isoanthricin isodeoxypodophyllotoxin |
|||||||||||||||||||||
PubChem Compound | 332809 | |||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume